N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N5O3S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamidophenyl group and a thiadiazole moiety linked to a naphthyl group. The molecular formula is C20H22N4O2S, and it possesses unique properties that contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. The thiadiazole ring is known for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival. It may also induce apoptosis in cancer cells through the activation of caspases and modulation of oxidative stress pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Human Cancer Cell Lines :
- Structure-Activity Relationship :
-
Mechanisms of Action :
- The compound's anticancer effects are believed to involve several mechanisms:
- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, leading to reduced proliferation rates in treated cells.
- Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Oxidative Stress Modulation : By altering reactive oxygen species (ROS) levels, it can induce oxidative damage selectively in cancer cells .
- The compound's anticancer effects are believed to involve several mechanisms:
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | IC50 (µM) | Cancer Type | Mechanism |
---|---|---|---|
Compound A | 4.27 | Skin (SK-MEL-2) | Apoptosis induction |
Compound B | 0.794 | Breast (BT474) | Cell cycle arrest |
N-(4-acetamidophenyl)-2... | 9 | Prostate (PC3) | ROS modulation |
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-15(30)25-18-9-11-19(12-10-18)26-22(32)14-33-24-29-28-23(34-24)27-21(31)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-14H2,1H3,(H,25,30)(H,26,32)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOQTSUZCBDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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